1-Bromobut-3-en-2-yl methyl ether
Description
Properties
CAS No. |
22427-00-5 |
|---|---|
Molecular Formula |
C5H9BrO |
Molecular Weight |
165.03 g/mol |
IUPAC Name |
4-bromo-3-methoxybut-1-ene |
InChI |
InChI=1S/C5H9BrO/c1-3-5(4-6)7-2/h3,5H,1,4H2,2H3 |
InChI Key |
YWWYRKKSGUWARJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(CBr)C=C |
Origin of Product |
United States |
Contextualization Within Halogenated Allyl Ether Chemistry and Reactive Intermediates
1-Bromobut-3-en-2-yl methyl ether belongs to the class of halogenated allyl ethers. Halogenated ethers are organic compounds characterized by an ether linkage (C-O-C) and at least one halogen atom attached to the carbon framework. wikipedia.org While some halogenated ethers are known for their use as anesthetics or their role in flame retardant polymers, their application in fine chemical synthesis is a subject of growing interest. wikipedia.org The presence of both an ether and a halogen atom can significantly influence a molecule's reactivity and physical properties. nih.gov
The "allyl" portion of the name refers to the substituent containing a double bond adjacent to the carbon atom bearing the ether and the brominated methyl group. wikipedia.org This arrangement is critical, as the positions adjacent to a carbon-carbon double bond, known as allylic positions, exhibit enhanced reactivity compared to simple alkanes. This heightened reactivity stems from the ability of the adjacent π-system to stabilize intermediates.
In the case of 1-Bromobut-3-en-2-yl methyl ether, reactions involving the cleavage of the carbon-bromine bond are facilitated by the formation of a resonance-stabilized allylic carbocation. This delocalization of positive charge across multiple carbon atoms makes the intermediate more stable and thus more readily formed than a non-allylic carbocation. fiveable.me Such stabilized reactive intermediates are central to understanding the compound's behavior and harnessing it for synthetic purposes. fiveable.me
Fundamental Reactivity Patterns of 1 Bromobut 3 En 2 Yl Methyl Ether As a Subject of Mechanistic Inquiry
The reactivity of 1-Bromobut-3-en-2-yl methyl ether is dominated by the allylic bromide functionality. This part of the molecule is an excellent electrophile, readily participating in nucleophilic substitution reactions. The presence of the adjacent double bond opens up several competing mechanistic pathways, making it an interesting subject for mechanistic studies.
The primary mode of reaction is the displacement of the bromide ion, a good leaving group, by a nucleophile. This can occur via three distinct mechanisms:
SN1 (Substitution Nucleophilic Unimolecular): This pathway involves a two-step process. First, the C-Br bond breaks to form a resonance-stabilized secondary allylic carbocation. This intermediate is planar, and the positive charge is delocalized between the secondary (C2) and primary (C4) carbons. In the second step, a nucleophile can attack either of these electrophilic centers. ncert.nic.in
SN2 (Substitution Nucleophilic Bimolecular): This is a concerted, one-step mechanism where the nucleophile attacks the carbon atom bearing the bromine, displacing the bromide ion from the opposite side. This pathway would lead to a single product with inversion of stereochemistry if the carbon were chiral. ncert.nic.in
SN2' (Substitution Nucleophilic Bimolecular, Allylic Rearrangement): In this concerted pathway, the nucleophile attacks the terminal carbon of the vinyl group (C4). Simultaneously, the π-bond shifts, and the bromide ion is ejected from the C2 position. This results in an "allylic rearrangement" where the new substituent is attached to the end of the original double bond.
The reaction conditions, such as the nature of the nucleophile, solvent polarity, and temperature, play a crucial role in determining which mechanism predominates. For instance, polar protic solvents and weak nucleophiles tend to favor the SN1 pathway by stabilizing the carbocation intermediate. ncert.nic.in Strong, unhindered nucleophiles in polar aprotic solvents often favor the SN2 mechanism. The SN2' pathway is also a possibility, particularly with certain nucleophiles like organocuprates.
| Mechanistic Pathway | Description | Key Intermediate | Favored by | Potential Product(s) |
| SN1 | Two-step process: formation of a carbocation followed by nucleophilic attack. | Resonance-stabilized allylic carbocation. | Polar protic solvents, weak nucleophiles. | Mixture of direct substitution and rearranged products. |
| SN2 | One-step concerted process with backside attack. | Pentacoordinate transition state. | Strong, unhindered nucleophiles; polar aprotic solvents. | Direct substitution product. |
| SN2' | One-step concerted process with attack at the γ-position (vinyl group). | Cyclic transition state. | Specific nucleophiles (e.g., organocuprates), certain substrates. | Allylically rearranged product. |
This table provides an interactive overview of the potential nucleophilic substitution pathways for 1-Bromobut-3-en-2-yl methyl ether.
Strategic Importance of the 1 Bromobut 3 En 2 Yl Methyl Ether Scaffold in Synthetic Methodologies
Retrosynthetic Analysis of the 1-Bromobut-3-en-2-yl Methyl Ether Scaffold
A retrosynthetic analysis of 1-bromobut-3-en-2-yl methyl ether reveals two primary disconnection approaches. The first involves the disconnection of the carbon-bromine bond, leading to an allylic ether precursor. The second approach targets the carbon-oxygen bond of the ether, suggesting an allylic alcohol as a key intermediate. Both pathways offer viable routes to the target molecule, with the choice of strategy often dictated by the availability of starting materials and the desired stereochemical outcome.
Targeted Bromination Strategies for Allylic Positions
The introduction of a bromine atom at the allylic position of a butenyl methyl ether scaffold is a critical step in the synthesis of the target compound. This transformation requires reagents and conditions that favor allylic substitution over competing reactions such as addition to the double bond.
Regioselective Allylic Bromination (e.g., N-Bromosuccinimide (NBS)-mediated approaches)
N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of allylic positions. missouri.educhadsprep.comorganic-chemistry.org The reaction proceeds via a free-radical chain mechanism, where a low concentration of bromine is generated in situ. libretexts.orgmasterorganicchemistry.com This low concentration is crucial to minimize the competing electrophilic addition of bromine to the alkene. chadsprep.commasterorganicchemistry.com The reaction is typically initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is often carried out in a non-polar solvent like carbon tetrachloride (CCl4). missouri.edu
The stability of the resulting allylic radical intermediate plays a significant role in the regioselectivity of the bromination. chadsprep.commasterorganicchemistry.com In the case of an unsymmetrical alkene, a mixture of products can be formed if the resonance structures of the allylic radical are not equivalent. chadsprep.com
Chemo- and Diastereoselective Bromination Techniques
Achieving high chemo- and diastereoselectivity in allylic bromination can be challenging. The choice of brominating agent, solvent, and reaction conditions can influence the stereochemical outcome. While NBS is a common choice, other brominating agents may offer advantages in specific cases. The inherent stereochemistry of the starting material and the potential for allylic rearrangement must also be considered.
Etherification Reactions for Methyl Ether Formation
The formation of the methyl ether linkage is the second key transformation in the synthesis of 1-bromobut-3-en-2-yl methyl ether. Several methods are available for this purpose, with the Williamson ether synthesis and acid-catalyzed processes being prominent examples.
Williamson Ether Synthesis Variants with Allylic Alcohol Precursors
The Williamson ether synthesis is a classic and versatile method for forming ethers. jk-sci.comwikipedia.orgbyjus.com In the context of synthesizing the target molecule, this would involve the deprotonation of an allylic alcohol precursor, such as 1-bromobut-3-en-2-ol, to form an alkoxide, followed by its reaction with a methylating agent like methyl iodide or dimethyl sulfate. jk-sci.commasterorganicchemistry.com
This reaction proceeds via an SN2 mechanism, meaning it is most effective with primary alkyl halides. wikipedia.orgmasterorganicchemistry.com The choice of base is critical for the deprotonation step, with common options including sodium hydride (NaH) or potassium hydride (KH) in an aprotic solvent like tetrahydrofuran (B95107) (THF). masterorganicchemistry.comorganic-synthesis.com For activated alcohols, weaker bases like potassium carbonate (K2CO3) in acetonitrile (B52724) can be employed. organic-synthesis.com
Acid-Catalyzed Allylation and Etherification Processes
Acid-catalyzed methods can also be employed for the formation of allylic ethers. organic-chemistry.org These reactions can proceed through various mechanisms, including the activation of an allylic alcohol followed by nucleophilic attack by methanol (B129727). Catalysts such as p-toluenesulfonic acid have been shown to be effective in promoting the direct nucleophilic substitution of the hydroxyl group of allylic alcohols. organic-chemistry.org
Another approach involves the direct C-H oxidation of a terminal olefin in the presence of a carboxylic acid to form an allylic ester, which can then be converted to the corresponding ether. nih.gov While this is a multi-step process, it offers an alternative route for constructing the C-O bond.
Interactive Data Table: Comparison of Synthetic Methods
| Method | Key Reagents | Mechanism | Advantages | Limitations |
| NBS Bromination | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | Free Radical Chain | High regioselectivity for allylic position | Potential for side reactions (e.g., addition), requires careful control of conditions |
| Williamson Ether Synthesis | Allylic alcohol, Strong Base (e.g., NaH), Methylating Agent (e.g., CH3I) | SN2 | Versatile, well-established | Sensitive to steric hindrance, requires anhydrous conditions |
| Acid-Catalyzed Etherification | Allylic alcohol, Acid Catalyst (e.g., p-TsOH), Methanol | Nucleophilic Substitution | Can be direct and efficient | Potential for rearrangements, may require specific catalysts |
Palladium(0)-Catalyzed Allylic Etherification
Palladium(0)-catalyzed allylic substitution reactions represent a powerful tool for the construction of carbon-oxygen bonds. In the context of synthesizing 1-bromobut-3-en-2-yl methyl ether, this methodology would typically involve the reaction of a suitable allylic substrate, such as 1,4-dibromobut-2-ene, with methanol in the presence of a palladium(0) catalyst. The mechanism generally proceeds through a π-allyl palladium intermediate.
While direct palladium-catalyzed allylic C-H alkylation of terminal olefins has been reported, the focus for etherification often relies on substrates with leaving groups. rsc.org For instance, the synthesis of chiral allylic aryl ethers has been achieved with high enantioselectivity using palladium catalysts, highlighting the potential for asymmetric control in these transformations. nih.gov The choice of ligands, solvents, and reaction conditions is crucial in directing the regioselectivity and stereoselectivity of the etherification. In the synthesis of branched allylic ethers, catalyst systems have been developed to favor the formation of the branched product over the linear one, with high branched-to-linear ratios being achievable. nih.gov
A key challenge in the synthesis of 1-bromobut-3-en-2-yl methyl ether via this method would be managing the reactivity of the bromine substituents and controlling the regioselectivity of the methoxy (B1213986) group addition.
Gold(I)-Catalyzed Direct Allylic Etherifications
Gold(I) catalysis has emerged as a mild and efficient method for various organic transformations, including the direct allylic etherification of unactivated alcohols. rsc.org This approach is highly atom-economical as it avoids the pre-activation of the alcohol, producing water as the primary byproduct. nih.govnih.gov The reaction is typically regioselective, favoring the SN2' product. nih.govnih.gov
The proposed mechanism for gold(I)-catalyzed allylic etherification involves the activation of the alkene in the allylic alcohol by the π-acidic gold(I) catalyst. This facilitates the nucleophilic attack of the alcohol. nih.govhw.ac.uk Subsequent demetallation and elimination of water regenerate the catalyst and yield the allylic ether. nih.govhw.ac.uk Research has shown that these reactions are often rapid and high-yielding, even with low catalyst loadings and at low temperatures. researchgate.net
For the synthesis of 1-bromobut-3-en-2-yl methyl ether, a potential starting material would be 1-bromobut-3-en-2-ol. The gold(I)-catalyzed reaction with methanol would be expected to proceed with high regioselectivity. However, the presence of the bromine atom could influence the electronic properties of the substrate and the stability of potential intermediates.
| Catalyst System | Substrate | Nucleophile | Key Features |
| Gold(I) complexes | Allylic Alcohols | Unactivated Alcohols | Mild conditions, high regioselectivity (SN2'), atom-economical. rsc.orgnih.govnih.gov |
| Gold(I) complexes | Monoallylic Diols | Intramolecular Alcohol | High stereoselectivity with excellent chirality transfer. researchgate.net |
Stereocontrolled Synthesis Approaches for Enantiomeric and Diastereomeric Forms of 1-Bromobut-3-en-2-yl Methyl Ether
The presence of a stereocenter at the C2 position of 1-bromobut-3-en-2-yl methyl ether necessitates the development of stereocontrolled synthetic methods to access its enantiomerically pure forms.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary can be removed. This strategy is widely used in asymmetric synthesis to produce enantiomerically pure compounds. wikipedia.org In the context of allylic ether synthesis, a chiral auxiliary could be attached to the precursor of 1-bromobut-3-en-2-yl methyl ether to direct the stereoselective formation of the ether linkage.
Alternatively, the use of chiral catalysts in conjunction with a prochiral substrate is a more atom-economical approach. Chiral ligands coordinated to a metal center, such as palladium or gold, can create a chiral environment that biases the reaction towards the formation of one enantiomer over the other. For example, enantioselective dibromination of allylic alcohols has been achieved using a chiral diol ligand in a titanium-catalyzed reaction. wisc.edunih.gov This demonstrates the feasibility of controlling stereochemistry in reactions involving the functionalization of allylic alcohols.
An enantiospecific transformation involves a reaction where the stereochemistry of the starting material directly determines the stereochemistry of the product. This approach requires an enantiomerically pure starting material. For the synthesis of a specific enantiomer of 1-bromobut-3-en-2-yl methyl ether, one could envision starting with an enantiomerically enriched allylic alcohol.
Subsequent reactions, if they proceed through a mechanism that retains or inverts the stereocenter in a predictable manner, would yield the desired enantiomerically pure product. For instance, gold-catalyzed cyclizations of chiral monoallylic diols have been shown to proceed with high stereoselectivity and excellent chirality transfer, where the geometry of the olefin dictates the enantiomeric outcome. researchgate.net Similarly, catalytic enantioselective bromoamination of allylic alcohols has been developed using chiral catalysts. rsc.org These precedents suggest that an enantiospecific etherification or bromination could be a viable strategy.
| Approach | Description | Example Application |
| Chiral Auxiliary | A temporary chiral group directs the stereochemical outcome of the reaction. wikipedia.org | Use of chiral oxazolidinones or camphorsultam to control alkylation or aldol (B89426) reactions. wikipedia.org |
| Chiral Catalyst | A chiral catalyst creates a chiral environment, favoring the formation of one enantiomer. | Enantioselective dibromination of allylic alcohols using a chiral TADDOL-derived diol with a titanium catalyst. wisc.edu |
| Enantiospecific Transformation | The stereochemistry of the starting material dictates the product's stereochemistry. | Gold-catalyzed cyclization of enantiomerically enriched monoallylic diols with high chirality transfer. researchgate.net |
Novel Catalytic Approaches in the Preparation of 1-Bromobut-3-en-2-yl Methyl Ether
Research into novel catalytic methods continues to provide more efficient and selective pathways for the synthesis of complex molecules. For the preparation of 1-bromobut-3-en-2-yl methyl ether, several emerging areas hold promise.
One such area is the development of new catalytic systems for the functionalization of allylic C-H bonds. While challenging, direct C-H functionalization avoids the need for pre-installed leaving groups, thus shortening synthetic sequences.
Furthermore, the exploration of bienzymatic or chemoenzymatic cascades could offer highly selective and environmentally benign routes. For instance, an enzyme could be used for the enantioselective resolution of a racemic precursor, followed by a chemical catalytic step to complete the synthesis.
The development of new ligands for existing catalytic systems is also a continuous effort. Fine-tuning the steric and electronic properties of ligands can lead to significant improvements in catalyst activity, selectivity, and substrate scope. For the specific target of 1-bromobut-3-en-2-yl methyl ether, ligands that can effectively differentiate between the two bromine atoms of a dibromo-precursor or control the regioselectivity of nucleophilic attack on a bromo-allylic substrate would be highly valuable.
Finally, computational studies are increasingly being used to predict reaction outcomes and to design new catalysts with enhanced properties. nih.govhw.ac.uk These theoretical insights can accelerate the discovery of novel and efficient synthetic methods for challenging target molecules like 1-bromobut-3-en-2-yl methyl ether.
Examination of Nucleophilic Substitution Pathways on the Bromine Atom
The allylic nature of the carbon-bromine bond in 1-Bromobut-3-en-2-yl methyl ether makes it susceptible to nucleophilic attack. However, the pathway of this substitution is not straightforward and is subject to a competition between several mechanistic possibilities, primarily the SN1, SN2, and the corresponding allylic rearrangement pathways, S'N1 and S'N2.
S'N1 vs. S'N2 Reaction Competitions in Allylic Systems
The competition between unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution is a cornerstone of physical organic chemistry, and this is further complicated in allylic systems by the possibility of attack at the γ-carbon (S'N2) or through a rearranged carbocation (S'N1). wikipedia.orgyoutube.com
The S'N1 pathway proceeds through a two-step mechanism. The initial, rate-determining step is the departure of the bromide leaving group to form a resonance-stabilized allylic carbocation. This carbocation has positive charge distributed over two carbons (C1 and C3), allowing the nucleophile to attack at either position in the second step. Factors that stabilize a carbocation, such as polar protic solvents (e.g., water, ethanol) and a tertiary, allylic, or benzylic carbon structure, favor the S'N1 mechanism. khanacademy.orgyoutube.com For 1-Bromobut-3-en-2-yl methyl ether, the secondary nature of the carbon bearing the bromine atom suggests that an S'N1 pathway is plausible, especially under solvolytic conditions with weak nucleophiles.
The S'N2 pathway , in contrast, is a concerted, one-step process. The nucleophile attacks the γ-carbon of the double bond, leading to a simultaneous shift of the π-electrons and expulsion of the leaving group from the α-carbon. This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., acetone, DMSO). Steric hindrance at the α-carbon can also promote the S'N2' pathway by making the direct S'N2 attack more difficult. wikipedia.org
The following table illustrates the key factors influencing the competition between S'N1 and S'N2 pathways for a generic allylic halide:
| Factor | Favors S'N1 | Favors S'N2 |
| Substrate Structure | Tertiary > Secondary | Primary > Secondary |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., RS⁻, CN⁻) |
| Solvent | Polar Protic (e.g., H₂O, EtOH) | Polar Aprotic (e.g., Acetone, DMSO) |
| Leaving Group | Good (e.g., I⁻, Br⁻, TsO⁻) | Good (e.g., I⁻, Br⁻, TsO⁻) |
Allylic Rearrangement Mechanisms Induced by Substitution
A key feature of nucleophilic substitution in allylic systems is the potential for allylic rearrangement, where the double bond migrates. wikipedia.orgyoutube.com This occurs through both the S'N1 and S'N2' mechanisms.
In the S'N1 mechanism , the resonance-stabilized allylic carbocation intermediate is the key to rearrangement. For 1-Bromobut-3-en-2-yl methyl ether, the carbocation would have positive charge density on both C1 and C3. Nucleophilic attack at C3 results in the rearranged product, 4-substituted-but-1-en-2-yl methyl ether. The ratio of the direct substitution product to the rearranged product is dependent on the relative stabilities of the two resonance contributors and any steric factors influencing the approach of the nucleophile.
The S'N2' mechanism inherently leads to a rearranged product as the nucleophile attacks the γ-carbon. The reaction of 1-chloro-2-butene (B1196595) with sodium hydroxide (B78521), for instance, yields a mixture of 2-buten-1-ol and 3-buten-2-ol, the latter being the product of allylic rearrangement. wikipedia.org In some cases, particularly with bulky substituents at the α-position, the rearranged product can be the major or even exclusive product. youtube.com
Stereochemical Outcomes of Allylic Substitution Reactions
The stereochemistry of the products formed from the substitution reactions of chiral allylic systems provides valuable mechanistic insight.
For an S'N1 reaction , the planar carbocation intermediate allows for the nucleophile to attack from either face. If the starting material is chiral, this typically leads to a racemic or near-racemic mixture of products, indicating a loss of stereochemical information.
In contrast, an S'N2 reaction is stereospecific and proceeds with inversion of configuration at the carbon center being attacked. This is due to the backside attack of the nucleophile relative to the leaving group.
The S'N2' reaction also has stereochemical implications. The attack of the nucleophile and the departure of the leaving group can occur either syn (on the same face of the molecule) or anti (on opposite faces). The preferred stereochemical pathway can be influenced by the specific substrate and reaction conditions.
Electrophilic Additions Across the Alkene Moiety of 1-Bromobut-3-en-2-yl Methyl Ether
The carbon-carbon double bond in 1-Bromobut-3-en-2-yl methyl ether is a region of high electron density, making it susceptible to attack by electrophiles. The outcome of these addition reactions is governed by principles of stereoselectivity and regioselectivity.
Stereoselectivity in Electrophilic Additions to Allyl Ethers
Electrophilic additions to alkenes can proceed with either syn-addition, where both new substituents add to the same side of the double bond, or anti-addition, where they add to opposite sides. The stereochemical outcome is often dictated by the mechanism of the reaction. For example, the addition of halogens like Br₂ typically proceeds through a cyclic bromonium ion intermediate, which is then opened by a nucleophile in an anti-fashion. In contrast, reactions like catalytic hydrogenation result in syn-addition.
The presence of the neighboring methoxy group in 1-Bromobut-3-en-2-yl methyl ether can potentially influence the stereoselectivity of electrophilic additions. The oxygen atom could act as a directing group, favoring the approach of the electrophile from a particular face of the double bond.
Regiochemical Control in Electrophilic Functionalization
When an unsymmetrical alkene undergoes electrophilic addition, the regiochemistry of the product is a critical consideration. Markovnikov's rule generally predicts that in the addition of a protic acid (HX) to an alkene, the hydrogen atom will add to the carbon atom that already has more hydrogen atoms, and the X group will add to the more substituted carbon. khanacademy.org This is because the more substituted carbocation intermediate is generally more stable. khanacademy.org
In the case of 1-Bromobut-3-en-2-yl methyl ether, the addition of an electrophile (E⁺) to the double bond would lead to a carbocation intermediate. The stability of this carbocation will be influenced by the electronic effects of the adjacent methoxy group and the bromo-substituted carbon. The inductive effect of the electronegative oxygen and bromine atoms would likely play a significant role in determining the preferred site of electrophilic attack and subsequent nucleophilic addition.
The following table outlines the potential products of an electrophilic addition of a generic electrophile-nucleophile pair (E-Nu) to 1-Bromobut-3-en-2-yl methyl ether, considering both possible regioisomers.
| Reactant | Electrophile (E⁺) | Nucleophile (Nu⁻) | Potential Product 1 (Markovnikov) | Potential Product 2 (anti-Markovnikov) |
| HBr | H⁺ | Br⁻ | 1,3-Dibromo-2-methoxybutane | 1,4-Dibromo-2-methoxybutane |
| H₂O/H⁺ | H⁺ | H₂O | 1-Bromo-2-methoxybutane-3-ol | 1-Bromo-2-methoxybutane-4-ol |
Pericyclic Reactions and Rearrangements Involving the Allyl Ether Moiety
Pericyclic reactions are concerted processes that proceed through a cyclic transition state, often exhibiting high stereospecificity. libretexts.orglibretexts.org The allyl ether moiety within 1-Bromobut-3-en-2-yl methyl ether is primed for several such transformations.
The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction, classically defined as the acs.orgacs.org-sigmatropic rearrangement of an allyl vinyl ether into a γ,δ-unsaturated carbonyl compound upon heating. wikipedia.orgbyjus.com The reaction proceeds through a concerted, cyclic transition state, typically envisioned as a chair-like conformation. organic-chemistry.org
For 1-Bromobut-3-en-2-yl methyl ether itself, a traditional thermal Claisen rearrangement is not feasible as it is an allyl alkyl ether, not an allyl vinyl ether. The core requirement for the classic rearrangement is the presence of a vinyl ether double bond to participate in the acs.orgacs.org-sigmatropic shift.
However, variants of the Claisen rearrangement can be initiated from allylic alcohols, which are structurally related. The Johnson-Claisen rearrangement, for instance, involves reacting an allylic alcohol with an orthoester under acidic catalysis to produce a γ,δ-unsaturated ester. wikipedia.org If the starting material were the corresponding alcohol, 1-bromobut-3-en-2-ol, this pathway would become accessible.
Another relevant variant is the Bellus-Claisen rearrangement, which utilizes ketenes reacting with allylic ethers. wikipedia.org This reaction could potentially engage 1-Bromobut-3-en-2-yl methyl ether, where the ether oxygen would trap a ketene (B1206846) to form a zwitterionic intermediate, which then rearranges.
Table 1: Comparison of Claisen Rearrangement Applicability
| Rearrangement Type | Reactant Requirement | Applicability to 1-Bromobut-3-en-2-yl methyl ether | Potential Product Class |
| Classic Claisen | Allyl vinyl ether | No (Substrate is an alkyl ether) | γ,δ-Unsaturated carbonyl |
| Johnson-Claisen | Allylic alcohol + Orthoester | Indirect (Requires hydrolysis to the alcohol) | γ,δ-Unsaturated ester |
| Bellus-Claisen | Allylic ether + Ketene | Yes (Direct reaction possible) | γ,δ-Unsaturated ester |
acs.orgorganic-chemistry.org-Wittig Rearrangement Pathways for Allylic Ethers
The Wittig rearrangement offers another pathway for the transformation of ethers. The acs.orgorganic-chemistry.org-Wittig rearrangement is a concerted, pericyclic process that converts an allylic ether into a homoallylic alcohol. wikipedia.org This transformation is distinct from the more common Wittig olefination reaction. The reaction is initiated by the formation of a carbanion adjacent to the ether oxygen, typically by treatment with a strong base like an organolithium reagent. wikipedia.org This is followed by a rapid and highly stereoselective acs.orgorganic-chemistry.org-sigmatropic shift.
For 1-Bromobut-3-en-2-yl methyl ether, deprotonation would occur on the methyl group, as the alternative α-proton is on a carbon bearing an electronegative bromine atom, making it less acidic.
The proposed mechanism is as follows:
Deprotonation: Treatment with a strong base (e.g., n-butyllithium) abstracts a proton from the methyl group to form a carbanion intermediate.
acs.orgorganic-chemistry.org-Sigmatropic Shift: The resulting anion undergoes a concerted rearrangement through a five-membered, envelope-like transition state. wikipedia.org
Protonation: Aqueous workup protonates the newly formed alkoxide to yield the homoallylic alcohol product.
A competitive, non-concerted wikipedia.orgorganic-chemistry.org-Wittig rearrangement can sometimes occur, especially at higher temperatures, which proceeds via a radical-pair mechanism. wikipedia.orgchemrxiv.org However, at low temperatures (e.g., below -60 °C), the acs.orgorganic-chemistry.org-pathway is generally favored. wikipedia.org
The terminal alkene of 1-Bromobut-3-en-2-yl methyl ether can participate in cycloaddition reactions. The most notable of these is the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring. organicchemistrydata.org In this context, the alkene in 1-Bromobut-3-en-2-yl methyl ether would act as the dienophile, reacting with a conjugated diene.
The reactivity of the alkene as a dienophile is influenced by its electronic properties. The presence of the adjacent carbon bearing an ether and a bromine atom can modulate the electron density of the double bond. The reaction involves the concerted formation of two new sigma bonds. libretexts.org The stereochemistry of the dienophile is retained in the product.
Table 2: Illustrative Diels-Alder Reactions with 1-Bromobut-3-en-2-yl methyl ether as the Dienophile
| Diene | Predicted Cycloadduct |
| 1,3-Butadiene | 4-(1-bromo-2-methoxyethyl)cyclohex-1-ene |
| Cyclopentadiene | 5-(1-bromo-2-methoxyethyl)bicyclo[2.2.1]hept-2-ene |
| Anthracene | 9-(1-bromo-2-methoxyethyl)-9,10-dihydroanthracene |
Radical Reaction Pathways of 1-Bromobut-3-en-2-yl Methyl Ether
The presence of a relatively weak carbon-bromine bond makes 1-Bromobut-3-en-2-yl methyl ether a candidate for radical-mediated transformations.
Free radical reactions can be initiated by the homolytic cleavage of a weak bond, often promoted by heat or light. In ethers, radical addition and elimination reactions can occur at the C(sp³)-H bond adjacent to the oxygen atom. researchgate.net For 1-Bromobut-3-en-2-yl methyl ether, a radical initiator could abstract a hydrogen atom from the methyl group or the carbon bearing the bromine.
However, the C-Br bond is significantly weaker than the C-H bonds and is the most likely site for initial radical formation. Homolytic cleavage of the C-Br bond would generate a secondary allylic radical. This radical is resonance-stabilized, with the unpaired electron delocalized over the C2 and C4 positions. This intermediate can then undergo various subsequent reactions, such as dimerization, reaction with a solvent molecule, or intramolecular cyclization. Recent studies have explored the in-complex decomposition of alkoxy (RO) radicals, which can lead to ether and ester accretion products, highlighting alternative pathways for radical transformations in ether systems. copernicus.org
Halogen atom transfer (XAT) is a fundamental step in many radical processes, involving the transfer of a halogen atom from a substrate to a radical species. youtube.com The C-Br bond in 1-Bromobut-3-en-2-yl methyl ether is susceptible to abstraction by various radical species (R•), a process driven by the formation of a more stable radical or a stable R-Br bond.
The general process can be described as: R• + Br-CH(CH₂OCH₃)CH=CH₂ → R-Br + •CH(CH₂OCH₃)CH=CH₂
The resulting resonance-stabilized secondary radical can then be trapped or undergo further transformations. This method is a key step in many synthetic sequences, allowing for the generation of carbon-centered radicals under neutral conditions. youtube.com The kinetics of such electron transfer reactions can be significantly influenced by factors like halogen bonding, which can lower the activation barriers for the process. rsc.org
Table 3: Potential Radical Intermediates from 1-Bromobut-3-en-2-yl methyl ether
| Initiation Method | Primary Radical Formed | Potential Fate of Radical |
| Homolysis (Heat/Light) | Secondary allylic radical (•CH(CH₂OCH₃)CH=CH₂) | Dimerization, H-atom abstraction, cyclization |
| Halogen Atom Transfer (XAT) | Secondary allylic radical (•CH(CH₂OCH₃)CH=CH₂) | Trapping by radical scavenger, addition to π-systems |
| H-atom Abstraction | Methylene radical (-OCH₂•) or Methine radical (>C•-) | Rearrangement, fragmentation |
Isomerization Mechanisms of Allylic Ethers, as Applicable to 1-Bromobut-3-en-2-yl Methyl Ether
The isomerization of allylic ethers, a process involving the shift of a double bond, can be achieved through several mechanistic pathways, primarily catalyzed by bases or transition metals. These established mechanisms provide a framework for understanding the potential isomerization of 1-bromobut-3-en-2-yl methyl ether.
Base-Catalyzed Isomerization
Base-catalyzed isomerization proceeds via a prototropic rearrangement. Strong bases can deprotonate a carbon atom adjacent to the double bond, creating an allylic anion intermediate. Subsequent reprotonation at a different position of the allylic system results in the isomerized product. For instance, lithium diisopropylamide (LDA) has been shown to effectively isomerize various allylic ethers to their corresponding (Z)-propenyl ethers with high stereoselectivity in solvents like tetrahydrofuran (THF) at room temperature. organic-chemistry.org The reaction rate is sensitive to steric hindrance; more hindered allylic ethers react more slowly. organic-chemistry.org
A study on base-catalyzed isomerization highlighted that the reaction can be stereospecific even without a transition metal catalyst. acs.org Using an organic base like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), the isomerization is initiated by a rate-limiting deprotonation. acs.org The formation of a close ion pair between the resulting allylic anion and the protonated base allows for efficient chirality transfer, leading to enantioenriched enol ethers. acs.org In the context of 1-bromobut-3-en-2-yl methyl ether, a strong base could potentially abstract a proton from either the carbon bearing the bromine (C1) or the terminal methylidene carbon (C4) to initiate such a rearrangement.
Transition Metal-Catalyzed Isomerization
Transition metal complexes offer another major pathway for the isomerization of allylic systems. These reactions often exhibit high efficiency and selectivity under mild conditions. The mechanisms can vary depending on the metal and ligands used.
One common mechanism involves the formation of a π-allyl metal intermediate. For example, palladium(0) catalysts can coordinate to the double bond of an allylic ether, followed by oxidative addition to form a cationic π-allyl palladium complex. mdpi.comorganic-chemistry.org While this intermediate is often intercepted by nucleophiles in cross-coupling reactions, it can also lead to isomerization.
Alternatively, some metal catalysts, particularly those of rhodium and iridium, operate via a hydride mechanism. acs.orgmdpi.com The catalytic cycle often involves the coordination of the alkene to the metal center, followed by β-hydride elimination to form a metal-hydride species and a coordinated diene or enone intermediate. mdpi.com A subsequent re-addition of the hydride to the organic fragment at a different position leads to the isomerized alkene. This process is essentially a 1,3-hydrogen shift mediated by the metal catalyst. For example, cationic iridium complexes have been developed that are highly versatile for the isomerization of allylic alcohols into aldehydes, a process that proceeds via an intermolecular hydrogen transfer. acs.org Similar principles apply to allylic ethers, where a metal catalyst can facilitate the migration of the double bond. The catalytic hydrogenation process itself can sometimes lead to allylic rearrangement on the catalyst surface before the addition of hydrogen occurs. youtube.com
High-oxidation-state oxo complexes of metals like vanadium, molybdenum, and rhenium are also effective catalysts for the isomerization of allylic alcohols, often at elevated temperatures, and this chemistry can be extended to ethers. academie-sciences.fr
Influence of Solvent Effects, Ligand Effects, and Metal Catalysis on Reactivity and Selectivity
The outcome of reactions involving 1-bromobut-3-en-2-yl methyl ether, whether isomerization or substitution, is critically dependent on the reaction conditions. The choice of solvent, ligands, and the metal catalyst itself dictates the reaction pathway, rate, and selectivity.
Influence of Solvent Effects
The solvent plays a crucial role, particularly in base-catalyzed isomerizations. A dramatic acceleration of the isomerization of allyl ethers using potassium t-butoxide was observed when switching from a less polar solvent like 1,2-dimethoxyethane (B42094) to the highly polar aprotic solvent dimethyl sulfoxide (B87167) (DMSO). acs.org In one instance, the rate was found to be approximately 1,400 times faster in DMSO. acs.org This enhancement is attributed to the ability of polar aprotic solvents to solvate the cation of the base, leaving a more "naked" and highly reactive anion. Protic solvents, such as t-butyl alcohol, can significantly decrease the reaction rate by hydrogen-bonding with the base, thereby reducing its reactivity. acs.org Studies on peptide bond isomerization have similarly found that the activation energy for the process is higher in hydrogen-bond-donating solvents like water compared to aprotic solvents. nih.gov
Influence of Ligand Effects
In transition metal-catalyzed reactions, the ligands coordinated to the metal center are of paramount importance for controlling reactivity and selectivity. nih.gov The steric and electronic properties of ligands can be fine-tuned to favor a specific reaction outcome.
In palladium-catalyzed asymmetric allylic alkylation, a reaction highly relevant to the bromo-ether substrate, the choice of a chiral ligand is the basis for inducing enantioselectivity. mdpi.com The mechanism involves a nucleophilic attack on a π-allyl palladium intermediate, and the chiral ligand environment dictates which face of the allyl system is attacked, thus controlling the stereochemistry of the product. academie-sciences.fr A wide variety of chiral ligands, including those with phosphorus (phosphine) and nitrogen/sulfur donors (e.g., thioether-oxazolines), have been developed. mdpi.comacademie-sciences.fr For example, thioether-oxazoline ligands have afforded high enantiomeric excesses (up to 97%) in palladium-catalyzed allylic alkylations. academie-sciences.fr The structure of the ligand's backbone and the nature of its donor atoms directly impact the selectivity achieved. academie-sciences.fr
Influence of Metal Catalysis
The choice of the transition metal catalyst is fundamental in directing the reaction of an allylic substrate. Different metals have different intrinsic preferences for certain reaction pathways.
Palladium (Pd) and Nickel (Ni): These metals are workhorses for cross-coupling reactions. nih.gov For a substrate like 1-bromobut-3-en-2-yl methyl ether, which is both an allylic ether and an allylic halide, Pd and Ni catalysts are highly likely to promote allylic substitution reactions where the bromide (or potentially the methoxy group) is replaced by a nucleophile. organic-chemistry.orgnih.gov Nickel pincer complexes, for instance, have been shown to effectively catalyze the cross-coupling of less reactive allylic ethers with Grignard reagents, proceeding through a π-allyl nickel intermediate. nih.gov
Rhodium (Rh) and Iridium (Ir): These metals are often associated with isomerization and hydrogenation reactions. acs.orgmdpi.com Cationic iridium complexes are particularly effective for the isomerization of allylic alcohols, and related systems can be applied to ethers. acs.org Rhodium(I)-N-heterocyclic carbene (NHC) complexes have also been studied for the redox isomerization of allylic alcohols. mdpi.com For 1-bromobut-3-en-2-yl methyl ether, using an Ir or Rh catalyst could potentially favor the isomerization of the double bond over a substitution reaction, especially if a good external nucleophile is absent.
Other Metals: High-oxidation-state metals like vanadium(V) and rhenium(VII) can catalyze the isomerization of allylic alcohols, which suggests a potential, albeit likely high-temperature, pathway for related ethers. academie-sciences.fr Cobalt and iron complexes have also been used to catalyze allylic arylation reactions. nih.gov
Ultimately, for a multifunctional substrate like 1-bromobut-3-en-2-yl methyl ether, a competition between isomerization and substitution is always possible. The specific combination of metal, ligand, solvent, and reaction conditions will determine which pathway predominates.
Enantio- and Diastereoselective Transformations Utilizing 1-Bromobut-3-en-2-yl Methyl Ether
The development of enantio- and diastereoselective reactions is crucial for the synthesis of single-enantiomer pharmaceutical agents and other valuable chiral compounds. While the potential for such transformations exists with 1-bromobut-3-en-2-yl methyl ether, detailed research findings specifically documenting these processes are not extensively available in the public domain. Conceptually, the prochiral center at the carbon bearing the bromine atom, along with the adjacent stereocenter at the ether-bearing carbon, provides opportunities for creating new stereoisomers with high selectivity. The vinyl group also allows for a range of transformations that can be influenced by the existing stereochemistry of the molecule.
Strategies for Regioselective Functionalization of the Allylic Bromide and Ether System
The allylic nature of 1-bromobut-3-en-2-yl methyl ether introduces the challenge and opportunity of regioselectivity in nucleophilic substitution reactions. Nucleophiles can potentially attack at either the carbon bearing the bromine (α-substitution) or at the terminal carbon of the double bond (γ-substitution), leading to two different constitutional isomers. The outcome of this competition is influenced by several factors, including the nature of the nucleophile (hard vs. soft), the reaction conditions (solvent, temperature), and the presence of a catalyst. For instance, harder nucleophiles tend to favor α-attack, while softer nucleophiles often lead to a higher proportion of the γ-substitution product.
| Reaction Parameter | Influence on Regioselectivity |
| Nucleophile Hardness | Hard nucleophiles favor α-substitution. |
| Nucleophile Softness | Soft nucleophiles favor γ-substitution. |
| Solvent Polarity | Can influence the reactivity of the nucleophile and the stability of transition states. |
| Catalyst | Lewis or transition metal catalysts can direct the nucleophile to a specific position. |
Chiral Auxiliary and Asymmetric Catalysis Approaches for Inducing Selectivity
To achieve stereocontrol in reactions where a new stereocenter is formed, chemists often employ either chiral auxiliaries or asymmetric catalysis. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed. Common examples of chiral auxiliaries include oxazolidinones and camphor (B46023) derivatives. In the context of 1-bromobut-3-en-2-yl methyl ether, a chiral auxiliary could be appended to the molecule to influence the facial selectivity of reactions at the double bond or to control the stereochemistry of substitution at the allylic bromide.
Asymmetric catalysis, on the other hand, utilizes a small amount of a chiral catalyst to generate a large amount of an enantioenriched product. This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries. For a substrate like 1-bromobut-3-en-2-yl methyl ether, a chiral transition metal catalyst could be employed to differentiate between the two enantiotopic faces of the double bond in addition reactions or to control the stereochemical outcome of allylic substitution reactions.
Retention and Inversion of Configuration Studies in its Reactions
The stereochemical outcome of a nucleophilic substitution reaction at a stereocenter is a fundamental concept, typically proceeding with either retention or inversion of the original configuration. For an SN2 reaction, inversion of configuration is the expected outcome. In the case of 1-bromobut-3-en-2-yl methyl ether, if the starting material were enantiomerically pure, substitution at the chiral center bearing the bromine atom would be expected to proceed with inversion of configuration under classic SN2 conditions. However, the allylic nature of the system can complicate this picture, as SN2' pathways can lead to the γ-substitution product, and the stereochemical information at the α-carbon may or may not be transferred to the new stereocenter, depending on the mechanism.
Detailed experimental studies specifically investigating the retention versus inversion of configuration for reactions at the chiral center of 1-bromobut-3-en-2-yl methyl ether are not widely reported. Such studies would be invaluable for understanding the mechanistic nuances of its reactivity and for predictably designing synthetic routes to stereochemically defined products.
Theoretical and Computational Studies on 1 Bromobut 3 En 2 Yl Methyl Ether and Its Reactivity
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, electronic distribution, and reactivity, offering insights that complement experimental findings.
Frontier Molecular Orbital (FMO) Analysis of Allylic Bromide/Ether Systems
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For an allylic bromide/ether system, FMO analysis would help in identifying the most likely sites for nucleophilic or electrophilic attack. For instance, in related allyl systems, the distribution and energy of the HOMO and LUMO can explain the regioselectivity of addition reactions. acs.orgnih.gov
Natural Bond Orbital (NBO) Analysis for Understanding Bonding and Reactivity
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It localizes the complex molecular orbitals into orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and antibonds. For a molecule like 1-Bromobut-3-en-2-yl methyl ether, NBO analysis would quantify the polarization of the C-Br and C-O bonds, the hybridization of the atoms, and the extent of delocalization of electron density, which are all crucial for understanding its reactivity. nih.gov
Reaction Coordinate Analysis of Key Transformations
Reaction coordinate analysis is a computational technique used to map the energy profile of a chemical reaction, from reactants to products, through the transition state.
Transition State Characterization and Energetics
Computational chemists can model the high-energy transition state structure that connects reactants and products. The characterization of this transient species, including its geometry and energy, is vital for understanding the reaction mechanism. For transformations involving allylic ethers, such as isomerization, computational studies on similar molecules have successfully characterized the transition states, providing insights into the stereospecificity of the reactions. acs.org
Activation Energy Calculations for Allylic Ether Isomerization and Other Reactions
The activation energy, which is the energy barrier that must be overcome for a reaction to occur, can be calculated from the difference in energy between the reactants and the transition state. For the isomerization of allylic ethers, computational studies have determined activation energies, which can then be correlated with experimental reaction rates. acs.orgorganic-chemistry.org These calculations are instrumental in predicting how changes in the molecular structure affect the reaction feasibility.
Conformational Analysis and its Impact on Stereoselectivity and Regioselectivity
The three-dimensional arrangement of a molecule, or its conformation, can profoundly influence its reactivity. For a flexible acyclic molecule like 1-bromobut-3-en-2-yl methyl ether, rotation around its single bonds gives rise to various conformers, each with a distinct energy level and population at equilibrium. These conformational preferences can dictate the molecule's ability to react via specific pathways, thereby controlling the stereochemical and regiochemical outcomes of a reaction. slideshare.net
The principles of allylic strain are crucial in understanding the conformational preferences of 1-bromobut-3-en-2-yl methyl ether. Allylic strain, a type of steric strain, arises from the interactions between substituents on the sp²-hybridized carbons of the double bond and the substituents on the adjacent sp³-hybridized carbon. acs.org In the case of 1-bromobut-3-en-2-yl methyl ether, the key torsional angles to consider are around the C2-C3 bond. The molecule will tend to adopt conformations that minimize the steric interactions between the vinyl group, the methoxy (B1213986) group, the bromine atom, and the hydrogen atoms.
The relative populations of these conformers are critical in reactions where the transition state geometry is close to that of the ground state. For example, in a nucleophilic substitution reaction, the pre-existing conformation of the allylic system can influence which face of the molecule is more accessible to the incoming nucleophile, thus determining the stereoselectivity. Similarly, the conformation can affect the alignment of orbitals necessary for a particular reaction pathway, such as an Sₙ2 or Sₙ2' reaction, thereby influencing the regioselectivity. The pre-organization of the molecule in its bound conformation is a key factor in minimizing the conformational penalty upon binding to a reactant or catalyst. acs.org
Table 1: Key Factors Influencing Conformational Preferences and Reactivity
| Factor | Description | Impact on Selectivity |
| Allylic Strain | Steric interactions between substituents on the double bond and the adjacent chiral center. | Favors conformations that minimize these interactions, influencing the accessibility of reactive sites. |
| Gauche Effect | Tendency for a molecule to adopt a gauche conformation when adjacent atoms bear electronegative substituents. | Can stabilize certain conformers, potentially directing the reaction down a specific pathway. |
| Hyperconjugation | Interaction of the electrons in a sigma bond with an adjacent empty or partially filled p-orbital. | Can influence bond lengths and angles, affecting the stability of different conformers and transition states. |
| Steric Hindrance | The spatial arrangement of atoms or groups at or near a reacting site that hinders reaction. | Can block attack at one face or site of the molecule, leading to high stereoselectivity or regioselectivity. |
DFT Studies on Competing Reaction Pathways and Selectivity
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms of organic reactions and predicting their outcomes. For 1-bromobut-3-en-2-yl methyl ether, a primary area of interest is the competition between the Sₙ2 (direct substitution) and Sₙ2' (allylic substitution) pathways when it reacts with a nucleophile.
DFT calculations allow for the mapping of the potential energy surface for a reaction, identifying the transition states and intermediates for each possible pathway. The calculated activation energies for the competing transition states can then be used to predict which pathway is kinetically favored.
A comprehensive quantum chemical study on the competition between Sₙ2 and Sₙ2' pathways for a range of simple allylic halides (X⁻ + H₂C=CHCH₂Y, where X, Y = F, Cl, Br, I) provides a foundational understanding. nih.gov This study revealed that the preference for one pathway over the other is governed by a complex interplay of factors including the nature of the nucleophile, the leaving group, and the substitution pattern of the allylic system. nih.gov The activation strain model, used in this research, demonstrates that the energy barrier of a reaction is a sum of the energy required to distort the reactants into the transition state geometry (strain energy) and the interaction energy between the distorted reactants. nih.gov
For 1-bromobut-3-en-2-yl methyl ether, the presence of a methoxy group at the C2 position introduces additional electronic and steric factors. The electron-withdrawing nature of the methoxy group can influence the electrophilicity of both the C1 (α-carbon) and C3 (γ-carbon) positions.
DFT studies on more complex systems, such as transition-metal-catalyzed allylic substitutions, further highlight the ability of computational methods to unravel reaction mechanisms. In these systems, DFT can help to distinguish between different mechanistic possibilities, such as outer-sphere nucleophilic attack versus inner-sphere reductive elimination. rsc.org While not directly analogous to the uncatalyzed reactions of 1-bromobut-3-en-2-yl methyl ether, these studies underscore the capability of DFT to model complex reaction pathways and rationalize observed selectivities. rsc.orgacs.orgnih.gov For instance, in cobalt-catalyzed allylic substitutions, DFT calculations have shown that the observed regio- and enantioselectivities are primarily due to steric repulsion between the allylic moiety and the ligand. rsc.org
Table 2: Competing Nucleophilic Substitution Pathways for 1-Bromobut-3-en-2-yl Methyl Ether
| Pathway | Description | Key Factors Influencing Pathway |
| Sₙ2 (Direct Substitution) | The nucleophile attacks the α-carbon (C1), leading to the displacement of the bromide leaving group. | Steric hindrance at the α-carbon, nature of the nucleophile and leaving group, solvent effects. |
| Sₙ2' (Allylic Substitution) | The nucleophile attacks the γ-carbon (C3), leading to a concerted allylic rearrangement and displacement of the bromide leaving group from the α-carbon. | Steric hindrance at the γ-carbon, stability of the developing double bond, electronic effects of substituents. |
In the absence of specific DFT studies on 1-bromobut-3-en-2-yl methyl ether, the general principles derived from studies on related allylic systems suggest that the regioselectivity of its reactions with nucleophiles will be highly dependent on the reaction conditions and the nature of the nucleophile. A small, hard nucleophile might favor the Sₙ2 pathway, while a larger, softer nucleophile might favor the Sₙ2' pathway. DFT calculations would be invaluable in quantifying these effects and providing a predictive model for the reactivity of this versatile synthetic intermediate.
Advanced Spectroscopic and Analytical Methodologies for Mechanistic Elucidation of Reactions Involving 1 Bromobut 3 En 2 Yl Methyl Ether
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Reaction Monitoring
NMR spectroscopy is a powerful method for elucidating the structure and dynamics of molecules. omicsonline.orgauremn.org.br In the context of reactions with 1-bromobut-3-en-2-yl methyl ether, it is crucial for assigning the stereochemistry of products and for monitoring the progress of the reaction in real-time.
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Connectivity and Stereochemical Probes
Two-dimensional (2D) NMR techniques are instrumental in unraveling the complex structures often encountered in the reactions of 1-bromobut-3-en-2-yl methyl ether. researchgate.net These methods overcome the limitations of 1D NMR by resolving overlapping signals and providing detailed information about molecular interactions. researchgate.netnews-medical.net
Correlation Spectroscopy (COSY) : This homonuclear correlation technique identifies protons that are coupled to each other, typically within three bonds. scribd.com For the products derived from 1-bromobut-3-en-2-yl methyl ether, COSY spectra would reveal the connectivity between protons on the butenyl chain, helping to establish the carbon framework. youtube.com
Heteronuclear Single Quantum Coherence (HSQC) : HSQC correlates the chemical shifts of protons directly to the carbons to which they are attached. youtube.comemerypharma.com This is invaluable for assigning carbon resonances and confirming the location of substituents on the butenyl backbone. scribd.com
Nuclear Overhauser Effect Spectroscopy (NOESY) : NOESY is a through-space correlation technique that identifies protons that are in close spatial proximity, regardless of their bonding connectivity. science.gov This is a critical tool for determining the stereochemistry of reaction products, such as the relative orientation of substituents on the butene chain.
| 2D NMR Technique | Information Provided | Application to 1-Bromobut-3-en-2-yl Methyl Ether Reactions |
| COSY | ¹H-¹H correlations through bonds (typically 2-3 bonds). scribd.com | Establishes proton-proton connectivity within the butenyl framework of reactants and products. |
| HSQC | ¹H-¹³C one-bond correlations. emerypharma.com | Assigns carbon signals directly attached to specific protons, confirming substituent placement. emerypharma.com |
| HMBC | ¹H-¹³C long-range correlations (2-4 bonds). youtube.com | Elucidates the connectivity across quaternary carbons and heteroatoms, piecing together the molecular skeleton. youtube.com |
| NOESY | ¹H-¹H correlations through space. science.gov | Determines the relative stereochemistry of substituents by identifying protons that are close in space. |
Dynamic NMR for Conformational and Mechanistic Insights
Dynamic NMR (DNMR) is a specialized NMR technique used to study the rates of chemical exchange processes that are on the NMR timescale. unibas.itunibas.it This can provide valuable information about the conformational dynamics of 1-bromobut-3-en-2-yl methyl ether and its reaction intermediates. nih.govnih.gov
By studying how the NMR spectrum changes with temperature, it is possible to determine the energy barriers for processes such as bond rotations and ring flips. unibas.it This information can provide insights into the flexibility of the molecule and the relative stability of different conformers. unibas.itmdpi.com For reactions involving 1-bromobut-3-en-2-yl methyl ether, DNMR could be used to study the conformational preferences of the starting material and how these might influence the stereochemical outcome of a reaction. Furthermore, it can be applied to study the dynamics of any intermediates formed during the reaction, potentially providing evidence for their existence and structure. nih.gov
Mass Spectrometry for Reaction Intermediate Identification and Pathway Delineation
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. rsc.orgresearchgate.net It is an essential tool for identifying reaction intermediates and elucidating reaction pathways in studies involving 1-bromobut-3-en-2-yl methyl ether. ru.nl
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically where a precursor ion is selected and then fragmented to produce product ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used to identify unknown compounds and to elucidate the structure of reaction intermediates. researchgate.netgre.ac.uk
In the context of reactions with 1-bromobut-3-en-2-yl methyl ether, MS/MS can be used to analyze the products and any observable intermediates. By carefully analyzing the fragmentation pathways, it is possible to deduce the connectivity of atoms within the ion and to propose a structure. researchgate.net This is particularly useful for distinguishing between isomers that may be difficult to differentiate by other means. For example, the fragmentation of allylic compounds often proceeds via characteristic pathways, such as allylic cleavage, which can provide strong evidence for the location of the double bond. youtube.com
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition of Intermediates
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule or ion. researchgate.netnih.gov This is a powerful tool for identifying unknown reaction intermediates, as it can narrow down the possibilities for the molecular formula. colorado.edunih.gov
When studying the reactions of 1-bromobut-3-en-2-yl methyl ether, HRMS can be used to determine the elemental composition of any intermediates that are detected. nih.gov This information, combined with the fragmentation data from MS/MS, can provide a high degree of confidence in the identification of these transient species. The presence of bromine's characteristic isotopic pattern (79Br and 81Br in a nearly 1:1 ratio) further aids in the identification of bromine-containing species. researchgate.net
| Mass Spectrometry Technique | Information Provided | Application to 1-Bromobut-3-en-2-yl Methyl Ether Reactions |
| Tandem Mass Spectrometry (MS/MS) | Structural information from fragmentation patterns. researchgate.net | Elucidates the structure of reaction products and intermediates by analyzing their characteristic fragmentation pathways. nih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for determining elemental composition. nih.gov | Confirms the elemental formula of intermediates and products, aiding in their unambiguous identification. colorado.edu |
Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations During Reactions
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. nih.gov These techniques are highly sensitive to changes in functional groups and can be used to monitor the progress of reactions involving 1-bromobut-3-en-2-yl methyl ether in real-time. researchgate.netamericanpharmaceuticalreview.comresearchgate.net
Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. mt.com Different functional groups absorb at characteristic frequencies, making IR spectroscopy a powerful tool for identifying the presence or absence of specific functional groups. pressbooks.pub For example, the C=C stretching vibration of the alkene and the C-O stretching vibration of the ether in 1-bromobut-3-en-2-yl methyl ether would have characteristic absorptions. Monitoring the disappearance of these bands and the appearance of new bands can provide information about the transformation of functional groups during a reaction. researchgate.net
Raman Spectroscopy : Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of light. mt.com While IR spectroscopy is sensitive to changes in the dipole moment of a molecule, Raman spectroscopy is sensitive to changes in its polarizability. researchgate.net This makes Raman spectroscopy particularly useful for studying symmetric bonds and non-polar functional groups, such as the C=C bond in the butene chain. mt.com Like IR, Raman spectroscopy can be used to monitor reaction progress by observing changes in the vibrational spectrum. mdpi.comnih.gov
| Vibrational Spectroscopy Technique | Principle | Typical Monitored Functional Groups in Reactions of 1-Bromobut-3-en-2-yl Methyl Ether |
| Infrared (IR) Spectroscopy | Measures the absorption of IR radiation due to changes in dipole moment during molecular vibrations. mt.com | C=C stretch (alkene), C-O stretch (ether), C-Br stretch, and formation of new functional groups (e.g., O-H, C=O). pressbooks.pub |
| Raman Spectroscopy | Measures the inelastic scattering of light due to changes in polarizability during molecular vibrations. mt.com | C=C stretch (alkene, often strong), C-C backbone vibrations, and other symmetric vibrations. mdpi.com |
Kinetic Isotope Effect Studies for Mechanistic Validation
Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining whether a particular bond is broken or formed in the rate-determining step of a reaction. This is achieved by comparing the reaction rates of a molecule with its isotopically substituted counterpart.
In the context of 1-Bromobut-3-en-2-yl methyl ether, KIE studies would be invaluable for distinguishing between different nucleophilic substitution pathways, such as SN2 and SN2'. By strategically replacing hydrogen atoms with deuterium (B1214612) (²H or D) at different positions in the molecule, the changes in reaction rates can provide detailed mechanistic insights.
Hypothetical Application to 1-Bromobut-3-en-2-yl Methyl Ether:
Consider a substitution reaction where a nucleophile (Nu⁻) reacts with 1-Bromobut-3-en-2-yl methyl ether. Two likely pathways are direct substitution (SN2) at the carbon bearing the bromine atom (C2) or an allylic rearrangement (SN2') where the nucleophile attacks the terminal vinyl carbon (C4).
Deuterium Substitution at C2: If the reaction proceeds via a classic SN2 mechanism, breaking of the C2-Br bond is part of the rate-determining step. A secondary kinetic isotope effect (kH/kD) would be expected upon substitution of the hydrogen at C2 with deuterium.
Deuterium Substitution at C4: If the reaction follows an SN2' pathway, a change in hybridization occurs at C4 in the transition state. A secondary KIE would also be anticipated here. The magnitude of these effects can help to map the transition state structure.
A primary KIE would be observed if a C-H bond were broken in the rate-limiting step, for instance, in an elimination reaction. For substitution reactions of this substrate, secondary KIEs are more likely to be informative. masterorganicchemistry.com
Table 1: Illustrative Kinetic Isotope Effect Data for a Hypothetical Reaction
This table presents a hypothetical data set for the reaction of 1-Bromobut-3-en-2-yl methyl ether with a nucleophile, illustrating how KIE data can be used to infer a reaction mechanism.
| Isotopic Label Position | Rate Constant (k_H) (M⁻¹s⁻¹) | Rate Constant (k_D) (M⁻¹s⁻¹) | KIE (k_H/k_D) | Mechanistic Implication |
| No Label (Unlabeled) | 1.00 x 10⁻³ | - | - | Baseline |
| C2-D | 1.00 x 10⁻³ | 0.87 x 10⁻³ | 1.15 | Suggests significant electronic change at C2 in the transition state, consistent with an SN2 mechanism. |
| C4-D₂ | 1.00 x 10⁻³ | 0.99 x 10⁻³ | 1.01 | A negligible KIE at C4 suggests this position is not significantly involved in the rate-determining step, arguing against an SN2' mechanism. |
Note: The data in this table is purely illustrative and not based on published experimental results for this specific compound.
Chiral Chromatography (GC-MS, HPLC) for Enantiomeric Excess Determination of Products
Reactions involving 1-Bromobut-3-en-2-yl methyl ether, which is a chiral molecule, can lead to products with varying degrees of stereoselectivity. Chiral chromatography, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), is the definitive method for separating and quantifying the enantiomers of the products, thereby determining the enantiomeric excess (ee). nih.govmdpi.com
This analysis is crucial for asymmetric reactions, where the goal is to produce one enantiomer preferentially over the other. The choice between GC and HPLC depends on the volatility and thermal stability of the product. nih.gov
Methodology:
Column Selection: A chiral stationary phase (CSP) is used. For GC, cyclodextrin-based columns are common for separating enantiomers of volatile compounds like ethers. nih.gov For HPLC, polysaccharide-based CSPs are widely applicable to a broad range of chiral molecules. d-nb.infosynquestlabs.com
Analysis: The reaction mixture is injected into the chromatograph. The two enantiomers of the product will interact differently with the chiral stationary phase, leading to different retention times.
Quantification: The area under each enantiomer's peak is integrated. The enantiomeric excess is calculated using the formula: ee (%) = |(Area_R - Area_S) / (Area_R + Area_S)| * 100
Table 2: Hypothetical Chiral HPLC Analysis of a Product from an Asymmetric Reaction
This table illustrates a potential outcome from a chiral HPLC analysis of a product derived from an asymmetric synthesis starting with 1-Bromobut-3-en-2-yl methyl ether.
| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (ee) (%) |
| (R)-Product | 12.5 | 95000 | 90% |
| (S)-Product | 14.2 | 5000 |
Note: The data in this table is purely illustrative and not based on published experimental results for this specific compound.
In Situ Reaction Monitoring Techniques (e.g., ReactIR, NMR) for Real-time Mechanistic Insight
In situ (in the reaction mixture) monitoring techniques provide a continuous view of a reaction as it happens, allowing for the observation of reactants, products, intermediates, and byproducts in real-time. This provides a wealth of kinetic and mechanistic information that is often missed with traditional offline analysis.
ReactIR (Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy): ReactIR uses an infrared probe inserted directly into the reaction vessel. It is particularly useful for tracking changes in functional groups. For a reaction of 1-Bromobut-3-en-2-yl methyl ether, one could monitor the disappearance of the C-Br stretching vibration and the appearance of new bands corresponding to the product.
In Situ NMR Spectroscopy: A reaction can be run directly inside an NMR spectrometer, or a flow system can pump the reaction mixture through the NMR instrument. d-nb.inforsc.org This allows for the structural characterization and quantification of all soluble species. For instance, in a Grignard reaction with 1-Bromobut-3-en-2-yl methyl ether, one could distinguish between the direct substitution product and the rearranged allylic product by observing the distinct chemical shifts and coupling patterns of the vinyl and methoxy (B1213986) protons in real-time.
Table 3: Illustrative Data from In Situ ¹H NMR Monitoring of a Reaction
This table shows hypothetical concentration changes over time for a reaction involving 1-Bromobut-3-en-2-yl methyl ether, as might be determined by in situ NMR.
| Time (min) | [Reactant] (M) | [Intermediate] (M) | [Product] (M) |
| 0 | 1.00 | 0.00 | 0.00 |
| 10 | 0.75 | 0.05 | 0.20 |
| 30 | 0.40 | 0.08 | 0.52 |
| 60 | 0.15 | 0.06 | 0.79 |
| 120 | <0.01 | <0.01 | >0.98 |
Note: The data in this table is purely illustrative and not based on published experimental results for this specific compound.
By plotting these concentrations versus time, detailed kinetic profiles can be generated, leading to the determination of reaction orders and rate constants, which are fundamental to a complete mechanistic understanding.
Synthetic Utility of 1 Bromobut 3 En 2 Yl Methyl Ether As a Strategic Intermediate
Role in the Synthesis of Substituted Allyl Alcohols and Ethers
The primary reactivity of 1-bromobut-3-en-2-yl methyl ether in the synthesis of other allyl derivatives stems from its nature as an allylic halide. It can readily undergo nucleophilic substitution reactions (SN1 or SN2, depending on the conditions and nucleophile) to introduce a variety of functional groups.
In a typical SN1-type reaction, the loss of the bromide ion generates a resonance-stabilized secondary allylic carbocation. This intermediate can be attacked by a nucleophile at two different positions. Attack at the C1 position (the carbon originally bonded to bromine) leads to the γ-substituted product, while attack at the C3 position results in the α-substituted product, often with a transposition of the double bond. For example, reaction with methanol (B129727) under solvolytic conditions would be expected to yield a mixture of two isomeric ethers. chegg.com This reactivity profile is analogous to that of other bromobutene isomers, which are known to form the same delocalized carbocation intermediate, leading to mixtures of products. vaia.combrainly.com
When treated with stronger nucleophiles, such as alkoxides or phenoxides in a Williamson-type ether synthesis, 1-bromobut-3-en-2-yl methyl ether can be converted into more complex allylic ethers. These reactions provide a straightforward method for extending carbon chains or introducing new ether linkages, which are valuable transformations in synthetic organic chemistry.
Table 1: Representative Nucleophilic Substitution Reactions
| Nucleophile (Nu-H) | Reagent/Conditions | Expected Product(s) | Transformation Type |
|---|---|---|---|
| R-OH (Alcohol) | Ag⁺ (e.g., AgNO₃), heat | Mixture of 1-(alkoxy)but-3-en-2-yl methyl ether and 3-(alkoxy)but-1-en-2-yl methyl ether | SN1-type substitution |
| R-O⁻ (Alkoxide) | NaH or K₂CO₃, THF | Predominantly 1-(alkoxy)but-3-en-2-yl methyl ether | SN2-type substitution |
| R-SH (Thiol) | Base (e.g., Et₃N), CH₂Cl₂ | 1-(Alkylthio)but-3-en-2-yl methyl ether | Thioether synthesis |
Applications in Organometallic Coupling Reactions
The carbon-bromine bond in 1-bromobut-3-en-2-yl methyl ether makes it an excellent electrophile for a wide range of organometallic cross-coupling reactions. These reactions are fundamental tools for carbon-carbon bond formation. openstax.orgfiveable.me
Palladium-catalyzed reactions are pillars of modern organic synthesis, and allylic halides are common substrates. youtube.comyoutube.com
Suzuki Coupling: In a Suzuki reaction, 1-bromobut-3-en-2-yl methyl ether would be expected to couple with an organoboron reagent, such as an aryl or vinyl boronic acid, in the presence of a palladium catalyst and a base. This transformation would attach the methoxy-butenyl moiety to the organoboron partner, yielding a new C-C bond. openstax.org
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. chegg.com While typically used with aryl or vinyl halides, allylic halides can also participate. The reaction of 1-bromobut-3-en-2-yl methyl ether with an alkene like styrene (B11656) or an acrylate (B77674) would result in the formation of a more complex diene structure.
Stille Reaction: The Stille reaction utilizes an organotin reagent as the nucleophilic partner. wikipedia.org Coupling of the title compound with an organostannane (e.g., vinyltributyltin or aryltributyltin) under palladium catalysis would forge a new carbon-carbon bond, providing a reliable method for constructing complex organic molecules. harvard.eduuwindsor.ca
Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst/Conditions | General Product Structure |
|---|---|---|---|
| Suzuki | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | R-CH(CH=CH₂)OCH₃ |
| Heck | R-CH=CH₂ | Pd(OAc)₂, Base (e.g., Et₃N) | CH₃OCH(CH=CH₂)CH=CH-R |
| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄, LiCl | R-CH(CH=CH₂)OCH₃ |
Note: The regioselectivity of the coupling (attack at C1 vs. C3) can be influenced by the specific catalyst, ligands, and reaction conditions.
Treatment of 1-bromobut-3-en-2-yl methyl ether with activated zinc metal (e.g., Rieke zinc) would lead to the formation of the corresponding organozinc reagent, (2-methoxybut-3-en-1-yl)zinc bromide. Allylzinc reagents are valuable nucleophiles that react readily with a range of electrophiles, most notably aldehydes and ketones. The addition of this specific allylzinc reagent to an aldehyde would produce a homoallylic alcohol bearing a methoxy (B1213986) substituent, a structure that can serve as a precursor to various other functional groups.
The formation of a Grignard reagent from an allylic halide is a well-established process. wikipedia.org Reacting 1-bromobut-3-en-2-yl methyl ether with magnesium turnings in an ether solvent like THF would generate the corresponding allylic Grignard reagent. embibe.com Allylic Grignard reagents exist as a dynamic equilibrium of regioisomers due to allylic rearrangement. embibe.com Consequently, when this reagent reacts with an electrophile (such as an aldehyde, ketone, or epoxide), it typically yields a mixture of products resulting from attack at both the α (C3) and γ (C1) positions. This behavior allows for the synthesis of branched and linear products from a single precursor, depending on the reaction conditions and the nature of the electrophile. sigmaaldrich.com
Building Block for Heterocyclic Compound Synthesis (e.g., Lactams, Lactones, Tetrahydropyranones)
Heterocyclic compounds are core structures in many pharmaceuticals and natural products. nih.gov The bifunctional nature of 1-bromobut-3-en-2-yl methyl ether makes it a plausible starting material for the synthesis of various heterocycles.
Lactones & Lactams: The reagent could be used to alkylate a suitable precursor, followed by cyclization. For instance, the Grignard or zinc reagent derived from it could be added to a protected amino acid derivative. Subsequent ring-closing metathesis (RCM) of the resulting olefin could forge the heterocyclic ring of a substituted lactam. A similar strategy involving addition to a keto-acid derivative could lead to lactones. uwindsor.ca
Tetrahydropyranones: A potential route to tetrahydropyranone systems could involve a palladium-catalyzed coupling reaction to append the methoxy-butenyl group to a precursor containing a ketone and an ester. Subsequent intramolecular cyclization, such as an aldol-type reaction, could form the six-membered ring.
While specific literature examples employing 1-bromobut-3-en-2-yl methyl ether for these exact transformations are not prominent, its structure is well-suited for such synthetic strategies based on established methodologies.
Precursor in Stereoselective Total Synthesis of Complex Molecules and Analogues (focusing on the type of transformation)
In the realm of total synthesis, the introduction of functionalized side chains with defined stereochemistry is a common challenge. stackexchange.com A chiral version of 1-bromobut-3-en-2-yl methyl ether could serve as a valuable C4 building block. The primary transformation involving this precursor in a complex synthesis would likely be a carbon-carbon bond-forming reaction to attach the methoxy-butenyl side chain to a larger molecular scaffold.
For example, a key step in the synthesis of a natural product could involve a stereoselective palladium-catalyzed coupling (e.g., Suzuki or Stille) between a complex, chiral boronic acid or stannane (B1208499) and 1-bromobut-3-en-2-yl methyl ether. uwindsor.ca This would install the side chain in a controlled manner. The newly introduced double bond and ether functionality could then be subjected to further transformations, such as dihydroxylation, epoxidation, or cleavage, to elaborate the final structure of the target molecule. The use of such a functionalized building block streamlines the synthetic route by introducing multiple functionalities in a single step. nih.gov
Development of New Synthetic Methodologies Utilizing its Unique Reactivity as an Allylic Electrophile
The reactivity of 1-bromobut-3-en-2-yl methyl ether as an allylic electrophile is primarily dictated by the presence of the bromine atom, a good leaving group, positioned adjacent to a carbon-carbon double bond. This arrangement facilitates nucleophilic substitution reactions through mechanisms that can be finely tuned by the choice of reaction conditions and the nature of the nucleophile. The resonance stabilization of the resulting allylic carbocation intermediate plays a crucial role in these transformations, often leading to a mixture of products.
Nucleophilic Substitution Reactions
The carbon-bromine bond in 1-bromobut-3-en-2-yl methyl ether is susceptible to cleavage, making the compound an excellent substrate for nucleophilic substitution reactions. These reactions can proceed through either an S(_N)1 or an S(_N)2' pathway, depending on the reaction conditions.
In a solvolytic reaction, for instance with a protic solvent like methanol, the reaction is likely to proceed via an S(_N)1 mechanism. The initial step involves the departure of the bromide ion to form a resonance-stabilized allylic carbocation. This carbocation has two electrophilic centers, allowing the nucleophile (methanol in this case) to attack at either the C1 or C3 position. This results in the formation of two isomeric products.
Under conditions favoring a bimolecular substitution, such as the use of a strong, non-polar nucleophile like sodium methoxide (B1231860) in a solvent like DMSO, an S(_N)2' mechanism may be favored. In this concerted process, the nucleophile attacks the γ-carbon of the double bond, leading to a shift of the double bond and the simultaneous expulsion of the bromide leaving group.
The table below summarizes the expected products from the nucleophilic substitution of a closely related compound, 1-bromo-3-methyl-2-butene, which provides a strong predictive model for the reactivity of 1-bromobut-3-en-2-yl methyl ether.
| Reagent/Solvent | Expected Mechanism | Major Product | Minor Product |
| Methanol | S(_N)1 | 3-Methoxy-3-methyl-1-butene | 1-Methoxy-3-methyl-2-butene |
| Sodium Methoxide/DMSO | S(_N)2' | 1-Methoxy-3-methyl-2-butene | - |
This data is inferred from the known reactivity of similar allylic bromides and serves as a predictive model for the target compound.
Palladium-Catalyzed Coupling Reactions
The versatility of 1-bromobut-3-en-2-yl methyl ether extends to its participation in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The general mechanism involves the oxidative addition of the allylic bromide to a palladium(0) complex, forming a π-allylpalladium(II) intermediate. This intermediate can then react with a variety of nucleophiles in a transmetalation step, followed by reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
The regioselectivity of these reactions can often be controlled by the choice of ligands on the palladium catalyst and the nature of the nucleophile. For instance, "soft" nucleophiles tend to attack the less substituted terminus of the π-allyl complex, while "hard" nucleophiles may show different selectivity.
While specific data for 1-bromobut-3-en-2-yl methyl ether in palladium-catalyzed couplings is not extensively documented in publicly available literature, the known reactivity of other allylic bromides suggests its high potential in reactions such as:
Suzuki Coupling: Reaction with organoboron reagents to form new carbon-carbon bonds.
Heck Coupling: Reaction with alkenes to form substituted dienes.
Stille Coupling: Reaction with organotin reagents.
Buchwald-Hartwig Amination: Reaction with amines to form allylic amines.
The development of specific catalytic systems tailored for 1-bromobut-3-en-2-yl methyl ether would be a significant advancement, potentially leading to novel and efficient syntheses of a wide range of organic molecules.
Emerging Research Directions and Future Perspectives on 1 Bromobut 3 En 2 Yl Methyl Ether Chemistry
Sustainable and Green Chemistry Approaches in its Synthesis and Transformations
The development of environmentally benign synthetic methods is a paramount goal in modern organic chemistry. For the synthesis and transformation of 1-bromobut-3-en-2-yl methyl ether, research is increasingly focusing on sustainable practices that minimize waste and energy consumption.
Aqueous Media: The use of water as a reaction solvent offers significant environmental and economic advantages over traditional organic solvents. While the synthesis of ethers is often conducted under anhydrous conditions, recent advancements have demonstrated the feasibility of performing such reactions in aqueous environments. For instance, the Williamson ether synthesis, a classical method for preparing ethers, can be adapted to aqueous conditions, particularly with the aid of phase-transfer catalysts. The synthesis of related allyl glycidyl (B131873) ethers has been reported in aqueous sodium hydroxide (B78521) solutions, suggesting that the preparation of 1-bromobut-3-en-2-yl methyl ether from 1,3-dibromobut-2-ene and methanol (B129727) could potentially be achieved in an aqueous medium. google.com
| Approach | Description | Potential Advantages | Reference |
|---|---|---|---|
| Aqueous Media Synthesis | Utilizing water as the reaction solvent, potentially with a phase-transfer catalyst. | Reduced use of volatile organic compounds (VOCs), lower cost, improved safety. | google.com |
| Flow Chemistry | Performing the synthesis or transformations in a continuous flow reactor. | Enhanced reaction control, improved heat and mass transfer, easier scalability, increased safety. | springerprofessional.deresearchgate.netuc.ptnih.gov |
Applications of Novel Catalysts and Catalytic Systems in its Transformations
The reactivity of the allylic bromide and the ether functionality in 1-bromobut-3-en-2-yl methyl ether makes it a versatile substrate for a wide range of catalytic transformations. Research into novel catalysts is aimed at discovering new reaction pathways and improving the efficiency and selectivity of existing ones.
Gold Catalysis: Gold catalysts have emerged as powerful tools for a variety of organic transformations, including the activation of alkynes and the functionalization of allylic systems. dntb.gov.uaacs.orgacs.orgchemrxiv.org Gold(I) complexes can catalyze the amination and thioetherification of allylic alcohols, suggesting their potential for similar reactions with 1-bromobut-3-en-2-yl methyl ether. dntb.gov.uaacs.org Furthermore, gold-catalyzed cross-coupling reactions of aryl halides with alcohols have been developed, opening up possibilities for the arylation of the ether oxygen or displacement of the bromide. chemrxiv.org
Indium Catalysis: Indium and its compounds are known to mediate a range of organic reactions, often with high chemoselectivity and functional group tolerance. researchgate.netresearchgate.net Indium-mediated reactions of carbonyls with allyl and propargyl bromides are well-established. researchgate.net The use of indium(III) bromide as a catalyst for the cleavage of ethers suggests its potential to activate the ether linkage in 1-bromobut-3-en-2-yl methyl ether for subsequent transformations. researchgate.net
Metal-Organic Frameworks (MOFs): Metal-Organic Frameworks (MOFs) are crystalline porous materials with well-defined active sites that can function as heterogeneous catalysts. nih.govacs.orgnih.govyoutube.com Their high surface area and tunable porosity make them attractive for a variety of catalytic applications. MOFs containing coordinatively unsaturated metal sites or functionalized organic linkers can catalyze reactions such as allylic amination and Henry reactions. nih.govnih.gov The encapsulation of catalytically active species within the pores of a MOF can also lead to enhanced stability and reusability. nih.gov The application of MOFs in transformations of 1-bromobut-3-en-2-yl methyl ether could offer advantages in terms of catalyst recovery and selective catalysis. nih.govacs.orgnih.govyoutube.com
| Catalyst Type | Potential Applications | Key Features | Reference |
|---|---|---|---|
| Gold Catalysts | Allylic substitution, cross-coupling reactions. | High functional group tolerance, unique reactivity profiles. | dntb.gov.uaacs.orgacs.orgchemrxiv.org |
| Indium Catalysts | Carbonyl additions, ether cleavage. | Chemoselective, tolerant to various functional groups. | researchgate.netresearchgate.net |
| Metal-Organic Frameworks (MOFs) | Heterogeneous catalysis for various transformations. | High surface area, tunable active sites, potential for catalyst recycling. | nih.govacs.orgnih.govyoutube.com |
Exploration of Unprecedented Reactivity Patterns and Selectivity Regimes
The unique combination of a reactive allylic bromide and an ether functionality in 1-bromobut-3-en-2-yl methyl ether suggests the potential for discovering novel reactivity patterns and achieving high levels of selectivity in its transformations. Research in this area focuses on uncovering reaction pathways that are not readily accessible with other substrates. For instance, the development of rhodium-catalyzed reactions involving selective C(sp³)–C(Z-alkenyl) bond cleavage points towards the possibility of unique rearrangements and functionalizations. acs.org
Design and Synthesis of Analogues with Tunable Reactivity or Enhanced Selectivity
The systematic modification of the structure of 1-bromobut-3-en-2-yl methyl ether can lead to the development of analogues with fine-tuned reactivity and enhanced selectivity in various chemical transformations. The synthesis of functionalized allylic ethers and esters has been explored, demonstrating the feasibility of introducing a wide range of substituents. nih.govacs.orgkoreascience.krnih.gov By varying the electronic and steric properties of the substituents on the butenyl backbone or the methyl group of the ether, it is possible to influence the reaction outcomes. For example, the introduction of electron-withdrawing or electron-donating groups can modulate the reactivity of the allylic bromide and the double bond. The stability of related chelating agents has been shown to be tunable through structural modifications, a principle that could be applied to the design of analogues of the target compound with specific properties. researchgate.net
Integration with Automated Synthesis and High-Throughput Experimentation Platforms
The discovery and optimization of new reactions and catalysts can be significantly accelerated through the use of automated synthesis and high-throughput experimentation (HTE) platforms. rsc.orgchemrxiv.orgnih.govmpg.denih.govyoutube.come-bookshelf.de These technologies allow for the rapid screening of a large number of reaction conditions, catalysts, and substrates in parallel. mpg.denih.gove-bookshelf.de For the study of 1-bromobut-3-en-2-yl methyl ether, HTE could be employed to efficiently identify optimal conditions for its synthesis and to discover novel transformations by screening a diverse set of catalysts and reagents. nih.gov Automated flow platforms, in particular, are well-suited for reaction optimization and library synthesis. rsc.orgchemrxiv.org
Computational-Experimental Synergy in Discovering New Reactivity
The combination of computational modeling and experimental studies provides a powerful approach for understanding and predicting chemical reactivity. rsc.orgresearchgate.netresearchgate.net Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to elucidate reaction mechanisms, predict reaction pathways, and rationalize observed selectivities. rsc.orgresearchgate.net For 1-bromobut-3-en-2-yl methyl ether, computational studies could be employed to investigate its conformational preferences, the energetics of different reaction pathways, and the role of catalysts in its transformations. This theoretical understanding can then guide the design of new experiments and the development of more efficient and selective synthetic methods. The synergy between computational prediction and experimental validation has been successfully applied to understand the reactivity of related allylic systems. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
